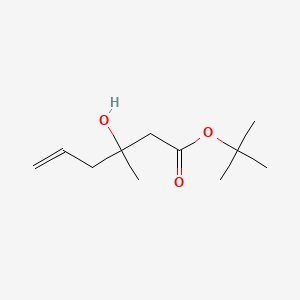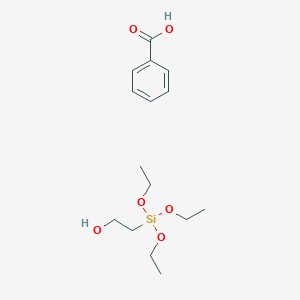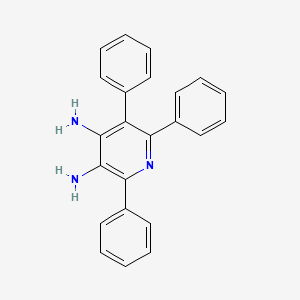
2,5,6-Triphenylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Triphenylpyridine-3,4-diamine is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of three phenyl groups attached to the pyridine ring, along with two amino groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenylpyridine-3,4-diamine typically involves the cyclization of ketoximes with phenylacetic acids. One method employs a strontium-doped lanthanum cobaltite perovskite catalyst, which facilitates the oxidative functionalization of the sp3 C–H bond in phenylacetic acid . The reaction conditions include the use of a gelation and calcination approach to prepare the catalyst, followed by the cyclization reaction under oxidative conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of recyclable heterogeneous catalysts, such as Sr-doped LaCoO3, suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,5,6-Triphenylpyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2,5,6-Triphenylpyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Its unique properties may be exploited in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,5,6-Triphenylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
2,4,6-Triphenylpyridine: Another pyridine derivative with three phenyl groups, but differing in the position of the amino groups.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: A pyrimidine derivative with similar amino group placement but different ring structure.
Uniqueness: 2,5,6-Triphenylpyridine-3,4-diamine is unique due to its specific arrangement of phenyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields of research.
Propiedades
Número CAS |
85731-25-5 |
|---|---|
Fórmula molecular |
C23H19N3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2,5,6-triphenylpyridine-3,4-diamine |
InChI |
InChI=1S/C23H19N3/c24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25)18-14-8-3-9-15-18/h1-15H,25H2,(H2,24,26) |
Clave InChI |
BRINUJNKPPCBAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
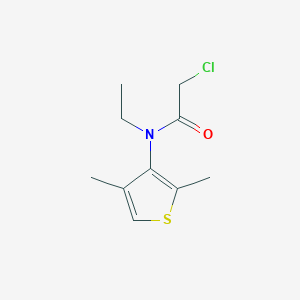
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)

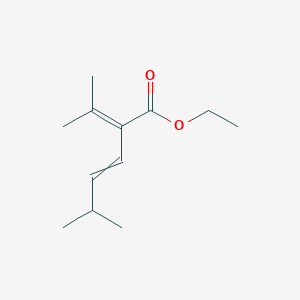
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
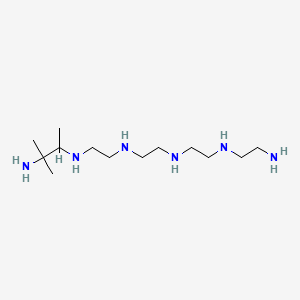
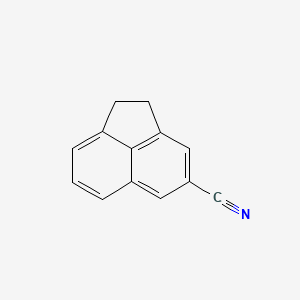
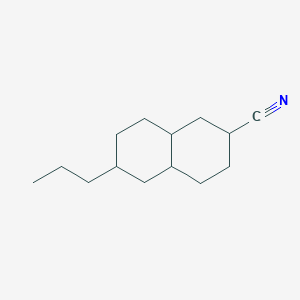
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
